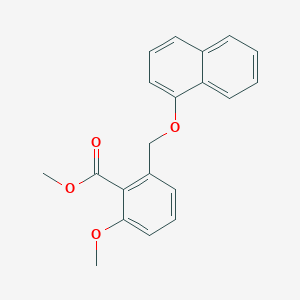

![molecular formula C20H18O6 B6339523 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester CAS No. 365543-21-1](/img/structure/B6339523.png)

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

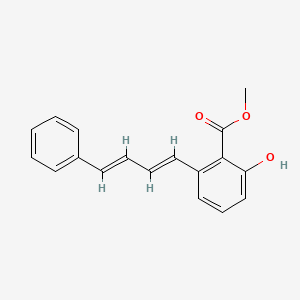

The compound seems to be a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group . This group is found in various organic compounds and is known for its potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound with a benzo[d][1,3]dioxol-5-yl group would likely involve a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

Again, while specific reactions involving “2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester” are not available, compounds with a benzo[d][1,3]dioxol-5-yl group can undergo various chemical reactions. For example, they can participate in Pd-catalyzed C-N cross-coupling reactions .Applications De Recherche Scientifique

Photoresist Materials

- Novel ester acetal polymers, including compounds like 1,3-Bis(2-(vinyloxy)ethoxy)benzene, have been used in the formation of two-component positive photoresists. These materials show high thermal stability and can be quickly acidolyzed at the presence of strong acid, becoming easily soluble in dilute aqueous base. This property is crucial for their application in lithography, where clear patterns with high resolution are needed (Wang, Chu, & Cheng, 2007).

Synthesis and Isomeric Conversions

- In the context of synthesizing ethyl ester derivatives of quinolinecarboxylic acids, compounds involving vinyl and acetoxy groups have been utilized. These derivatives have been analyzed for their tautomeric and conformational transformations, which are critical for understanding their chemical behavior and potential applications (Kononov et al., 1988).

Copolymerization and Material Science

- Research on the copolymerization behavior of specific compounds, such as 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid, has been conducted. This process, which involves the formation of new vinyl monomers, contributes to the development of novel polymer materials with specific characteristics, such as different structures depending on the monomer feed ratio (Ren, Speyerer, & Agarwal, 2007).

Acid-Labile Polymers

- The preparation of acid-labile and biocompatible polymers with pendent cyclic ortho esters, through reactions involving cyclic ketene acetal and hydroxyl groups, is an area of research. This approach is significant in the development of materials that exhibit pH-dependent hydrolysis profiles, which can be essential in biomedical applications (Cheng et al., 2012).

Propriétés

IUPAC Name |

ethyl 2-acetyloxy-6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-23-20(22)19-15(5-4-6-17(19)26-13(2)21)9-7-14-8-10-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNKZAPTPXVZOF-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)

![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)